The compound 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline; tetrahydrochloride is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a quinoline moiety and a piperazine group, contributing to its biological activity.
This compound is primarily referenced in scientific literature related to drug discovery and development, particularly in the context of targeting specific kinases involved in inflammatory and autoimmune diseases. The synthesis and characterization of this compound have been detailed in various patents and research publications, highlighting its role as a modulator of interleukin-1 receptor-associated kinase (IRAK) pathways .
The compound belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives, which are known for their diverse pharmacological properties. It is classified under heterocyclic compounds with nitrogen as a ring heteroatom, which are often found in pharmaceutical agents due to their ability to interact with biological targets effectively .
The synthesis of 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline typically involves multi-step organic reactions. Key steps may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound .
The molecular formula for 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline is with a molecular weight of approximately 406.48 g/mol. The structure features:
The structural representation can be visualized using computational chemistry software or databases such as the Protein Data Bank or PubChem, where detailed structural data including bond lengths and angles are available for analysis .
This compound can participate in various chemical reactions typical for heterocyclic compounds:
Reactions involving this compound must be conducted under controlled conditions to prevent degradation or unwanted side reactions. Monitoring through spectroscopic methods ensures that the desired transformations occur efficiently.
The mechanism of action for 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline primarily involves its role as an inhibitor of IRAK pathways. By modulating these pathways, it affects downstream signaling cascades that lead to inflammation and immune responses.
Research indicates that this compound inhibits IRAK-4 activity, which is crucial in mediating pro-inflammatory cytokine production. The inhibition leads to reduced activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), thereby decreasing inflammation .
The physical properties include:
Key chemical properties include:
Relevant analyses such as melting point determination and spectroscopic characterization (NMR, mass spectrometry) confirm these properties .
4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline; tetrahydrochloride has significant applications in:
This compound's ability to modulate critical biological pathways makes it a valuable tool in both clinical and research settings aimed at understanding disease mechanisms and developing new therapies .
The construction of the tricyclic pyrazolo[1,5-a]pyrimidine-quinoline hybrid relies on strategic cyclization methodologies, with Friedländer condensation emerging as a pivotal step. This reaction facilitates the fusion of o-aminocarbonyl intermediates (e.g., anthranilaldehyde derivatives) with active methylene-containing pyrazolones under acid-catalyzed conditions. As demonstrated in foundational studies, heating anthranilaldehyde (4) with 5-methyl-2-phenyl-4H-pyrazol-3-one (5) in refluxing glacial acetic acid yields the bicyclic intermediate, which subsequently undergoes intramolecular cyclization at elevated temperatures (150–260°C) to form the pyrazolo[3,4-b]quinoline core (11) [6]. Modifications include using o-aminoacetophenones or o-aminobenzophenones as cyclization partners, though anthranilaldehydes generally provide superior yields (typically 65–85%) due to enhanced electrophilicity [6] [3].
Alternative routes include:
Table 1: Comparative Synthetic Routes to the Pyrazolo[1,5-a]pyrimidine-Quinoline Core
Method | Key Reactants | Conditions | Yield Range | Limitations |
---|---|---|---|---|
Friedländer Condensation | Anthranilaldehyde + Pyrazolone | AcOH reflux, 150–260°C melt | 65–85% | Limited by o-aminocarbonyl availability |
Vilsmeier–Haack | 4-(N-Arylpyrazole) esters | POCl₃/DMF, 80–100°C | 45–60% | Requires electron-rich arenes |
Multicomponent | 5-Aminopyrazole + Aldehyde + Ketone | Solvent-free, 120°C | 50–75% | Mixture of regioisomers possible |
Post-cyclization functionalization at C3 (quinoline position) is achieved via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, enabling introduction of halides, amines, or aryl groups critical for subsequent piperazine conjugation [4] [6].
The installation of the piperazine moiety occurs via nucleophilic aromatic substitution (SNAr) or Buchwald–Hartwig amination. SNAr reactions leverage electron-deficient aryl halides (e.g., 4-(4-bromophenyl)-pyrazolopyrimidine intermediates), where the bromine at the para-position of the pendant phenyl ring is displaced by piperazine under mild heating (60–80°C) in polar aprotic solvents like DMF or NMP, yielding the free base 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline (CAS: 1062368-24-4) [3]. Crucially, N-alkylation of piperazine prior to conjugation significantly modulates bioactivity:
Table 2: Impact of Piperazine Substitution on Compound Properties
Piperazine Substituent | Log D₇.₄ | BMP Inhibition IC₅₀ | Aqueous Solubility (Free Base) | Primary Bioactivity |
---|---|---|---|---|
Unsubstituted | 2.1 | 98 ± 12 nM | <5 µg/mL | Broad-spectrum kinase inhibition |
2-Hydroxyethyl | 1.7 | 110 ± 15 nM | 18 µg/mL | Enhanced CNS penetration |
Acetyl | 1.4 | 250 ± 30 nM | 42 µg/mL | Improved kinase selectivity |
Methylsulfonyl | 0.9 | 320 ± 25 nM | >100 µg/mL | Reduced hERG liability |
Spatial orientation of the piperazine ring is critical: Molecular modeling confirms that the para-phenyl linkage positions piperazine in a solvent-exposed region, allowing salt bridges with Asp88 and Glu94 in the BMP receptor kinase domain. N-methylation disrupts this interaction, reducing potency by >10-fold [4] [5].
Conversion of the free base (molecular weight: 406.48 g/mol) to its tetrahydrochloride salt (CAS: 2310134-98-4; molecular weight: 552.33 g/mol) serves dual purposes: enhancing aqueous solubility (>50 mg/mL vs. <5 mg/mL for free base) and improving solid-state stability. Salt formation involves titrating the free base in anhydrous dioxane or THF with 4.0 equivalents of HCl (2.0–3.0 M in ether) at 0–5°C. The precipitated solid is recrystallized from ethanol/water (3:1) to yield a hygroscopic yellow-orange powder [2] [3].
Critical crystallization parameters:
Stability assessments reveal the tetrahydrochloride salt maintains >95% purity under inert atmosphere at -20°C for 24 months. Degradation pathways include:
The tetrahydrochloride salt’s enhanced physicochemical profile renders it indispensable for in vivo applications requiring high-exposure pharmacokinetics, though strict temperature (-20°C freezer) and moisture controls are essential for long-term stability [2] [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7